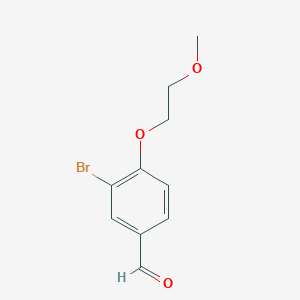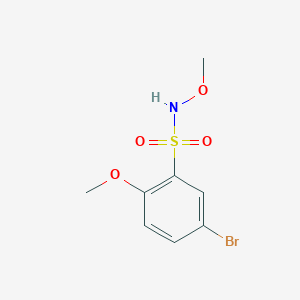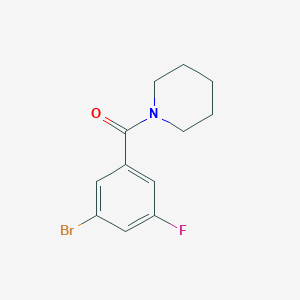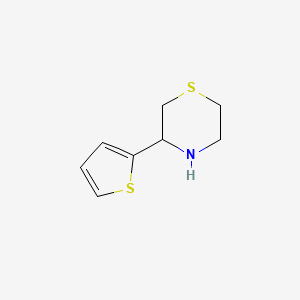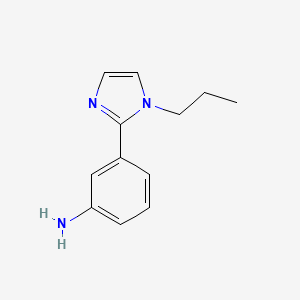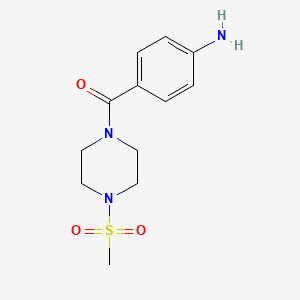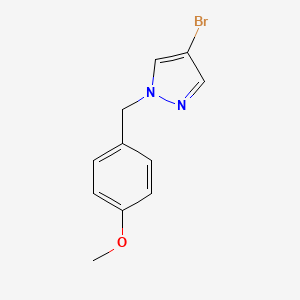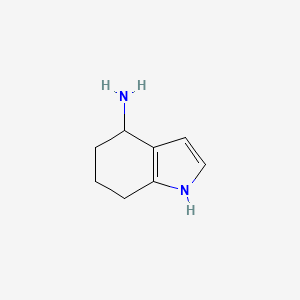
4,5,6,7-tetrahydro-1H-indol-4-amine
Übersicht
Beschreibung
4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound with the CAS Number: 1033202-31-1 . It has a molecular weight of 136.2 and its IUPAC name is 4,5,6,7-tetrahydro-1H-indol-4-amine . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 4,5,6,7-tetrahydro-1H-indol-4-amine is 1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 . The compound has a molecular formula of C8H11N . The canonical SMILES representation is C1CCC2=C(C1)C=CN2 .Physical And Chemical Properties Analysis
4,5,6,7-tetrahydro-1H-indol-4-amine has a molecular weight of 121.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 121.089149355 g/mol . The topological polar surface area is 15.8 Ų . The compound has a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4,5,6,7-tetrahydro-1H-indol-4-amine”, focusing on unique applications:
Antitumor Agent Synthesis
This compound serves as a reactant in the synthesis of psammopemmin A , which has potential as an antitumor agent. It’s also used in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .
Inhibitors of Guanylate Cyclase
It’s utilized in the preparation of tricyclic indole and dihydroindole derivatives which act as inhibitors of guanylate cyclase, an enzyme involved in the regulation of vascular tone .
Structural Motifs in Drugs
Derivatives of this compound are important structural motifs found in various drugs. For example, it’s found in the FDA-approved antipsychotic molindone , used to treat schizophrenia, the GABA A agonist CP-409,092 for anxiety treatment, and a potent heat shock protein 90 (Hsp90) inhibitor for cancer treatment .
Synthesis of Pyrrole Derivatives
The compound is involved in the synthesis of pyrrole derivatives , which are valuable intermediates in pharmaceutical chemistry .
Multicomponent Reactions
It’s used in multicomponent reactions to generate polyfunctionalized indole derivatives, which are crucial for developing pharmacologically active compounds .
Biological Potential
Indole derivatives synthesized from this compound have been tested for their in vitro antiproliferative and antiviral activities , showing potential against various human cell lines and viruses .
Wirkmechanismus
Target of Action
4,5,6,7-Tetrahydro-1H-indol-4-amine, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHDKHHIMKMOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
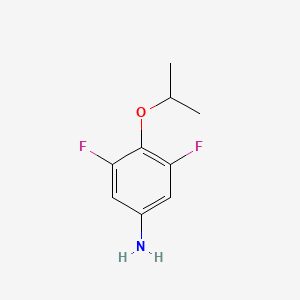

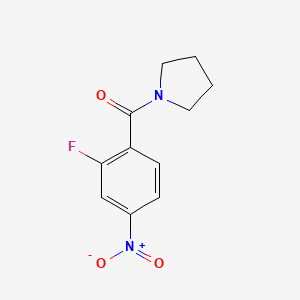

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)
